![molecular formula C12H19NO4 B130593 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- CAS No. 10461-27-5](/img/structure/B130593.png)

1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-

Overview

Description

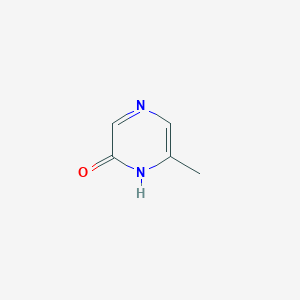

“1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-” is a chemical compound with the molecular formula C12H19NO4 . It is also known as Decarbazolyl Carvedilol and is a metabolite of Carvedilol . It is involved in centrally acting muscle relaxant with expectorant properties and is often used as an anesthetic during animal surgery .

Synthesis Analysis

The synthesis of this compound and its enantiomers has been described and tested for electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic activities as well as for alpha (1)-, alpha (2)- and beta (1)-adrenoceptors’ binding affinities .Molecular Structure Analysis

The molecular weight of this compound is 241.28 g/mol . The InChIKey, a unique identifier for the compound, is JXJUSXNKPQWTQQ-UHFFFAOYSA-N . The compound has a complexity of 191 and contains 17 heavy atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 8 . The topological polar surface area is 71 Ų .Scientific Research Applications

Microbial Production

Microorganisms are used to produce 1,2-Propanediol, an important building block in the manufacture of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent . However, commercial production through microbial biosynthesis is limited by low efficiency . With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .

Biofuel Production

1,2-Propanediol is used in the production of biofuels . The increasing production of chemicals from biomass via biotechnological routes has captured the attention of researchers .

Production of Specialty Materials

3-Amino-1,2-propanediol is used in the preparation of iohexol, a non-ionic contrast medium for X-CT . It acts as a starting material in the production of specialty materials .

Heat Transfer Nanofluids

New potential applications of 1,2-Propanediol include its use in heat transfer nanofluids . This application is part of research on converting plastics into monomers for reuse .

Eco-friendly Deep Eutectic Solvents

1,2-Propanediol is used as an eco-friendly deep eutectic solvent . These solvents are a type of ionic liquid with a low melting point .

Wood Preservation Formulations

1,2-Propanediol is used in wood preservation formulations using metal nanoparticles . This application is part of the effort to find more environmentally friendly methods of wood preservation .

Cosmetic, Food, and Drug Industries

1,2-Propanediol is widely used in the cosmetic, food, and drug industries . It has a worldwide consumption of over 1.5 million metric tons per year .

Microbial Host Engineering

Efforts have been made to engineer microbial hosts such as Corynebacterium glutamicum to produce 1,2-Propanediol from renewable resources . However, the performance of such strains is still improvable .

Mechanism of Action

Mode of Action

It is mentioned that the compound is involved in centrally acting muscle relaxant with expectorant properties . This suggests that it may interact with its targets to relax muscles and promote the clearance of mucus from the airways.

Pharmacokinetics

It is soluble in water, methanol, dmso, dmf, ethanol, glycerol, and glycol , which may influence its bioavailability and distribution in the body.

Result of Action

The compound is often used as an anesthetic during animal surgery and is used in the treatment of coughing . This suggests that its molecular and cellular effects may include the reduction of pain sensation and the facilitation of mucus clearance from the airways.

Action Environment

It is noted to be stored in a cool, dry condition in a well-sealed container, away from oxidizing agents , indicating that certain environmental conditions may affect its stability.

properties

IUPAC Name |

3-[2-(2-methoxyphenoxy)ethylamino]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJUSXNKPQWTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439655 | |

| Record name | 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |

CAS RN |

10461-27-5 | |

| Record name | 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

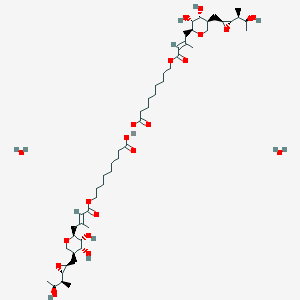

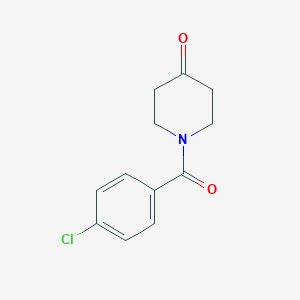

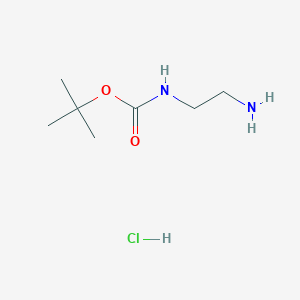

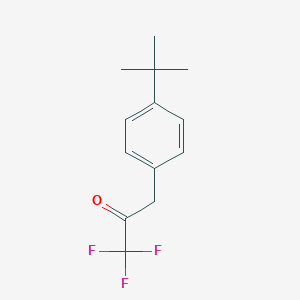

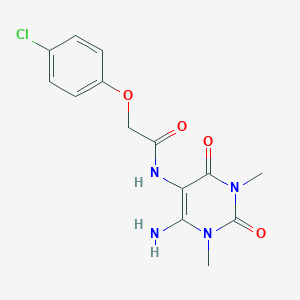

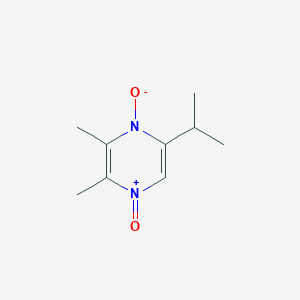

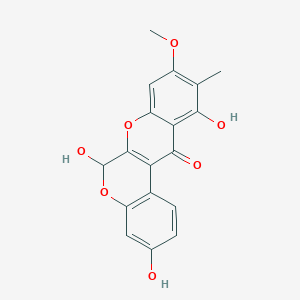

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.